molecular formula C14H13ClN2OS B3909339 N-(4-chlorophenyl)-N'-[3-(methylthio)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(methylthio)phenyl]urea

Cat. No. B3909339
M. Wt: 292.8 g/mol
InChI Key: HUAPMPQNYOFGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[3-(methylthio)phenyl]urea, commonly known as CMU, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CMU has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various aspects of neural function and dysfunction. In

Mechanism of Action

The exact mechanism of action of CMU is not fully understood, but it is believed to involve the inhibition of voltage-gated calcium channels. This inhibition leads to a decrease in calcium influx into neurons, which in turn affects neurotransmitter release and synaptic transmission. CMU has also been found to bind to the sigma-1 receptor, which may contribute to its effects on neural function.
Biochemical and Physiological Effects:
CMU has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, serotonin, and norepinephrine. CMU has also been found to inhibit voltage-gated calcium channels, which affects synaptic transmission. In addition, CMU has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation.

Advantages and Limitations for Lab Experiments

CMU has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research purposes. It has also been extensively studied, with a range of effects on neural function and potential applications in neuroscience research. However, there are also limitations to the use of CMU in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain studies. In addition, it may have off-target effects that could confound results.

Future Directions

There are several future directions for research on CMU. One area of interest is its potential as a treatment for neurological disorders, including Parkinson's disease and schizophrenia. CMU has been shown to modulate neurotransmitter release, which may be beneficial in these disorders. Another area of interest is its potential as a tool for studying the sigma-1 receptor, which has been implicated in a range of neurological disorders. Finally, there is potential for further investigation into the mechanism of action of CMU, which could lead to the development of more targeted compounds with fewer off-target effects.
Conclusion:
In conclusion, CMU is a valuable tool for investigating various aspects of neural function and dysfunction. Its well-established synthesis method and extensive research history make it a readily available and well-studied compound. CMU has a range of effects on neural function, including the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. While there are limitations to its use in lab experiments, there are also several future directions for research on CMU, including its potential as a treatment for neurological disorders and as a tool for studying the sigma-1 receptor.

Scientific Research Applications

CMU has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a range of effects on neural function, including the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. These effects make CMU a valuable tool for investigating various aspects of neural function and dysfunction.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-19-13-4-2-3-12(9-13)17-14(18)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAPMPQNYOFGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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